5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxy, hydroxyethyl, and carbohydrazide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and palladium catalyst.
Addition of the 2-hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent.
Formation of the carbohydrazide group: This step may involve the reaction of the intermediate compound with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbohydrazide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 5-(3,4-dimethoxyphenyl)-3-(2-oxoethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazo[4,5-b]pyridines.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit an enzyme involved in inflammation, leading to reduced inflammatory response.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide: Similar structure but with a carboxamide group instead of carbohydrazide.
5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbohydrazide.
Uniqueness
The presence of the carbohydrazide group in 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide may confer unique reactivity and biological activity compared to similar compounds with different functional groups. This uniqueness can be exploited in the design of new drugs or materials with specific properties.
Properties
Molecular Formula |
C18H21N5O4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methylimidazo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C18H21N5O4/c1-10-20-16-12(18(25)22-19)9-13(21-17(16)23(10)6-7-24)11-4-5-14(26-2)15(8-11)27-3/h4-5,8-9,24H,6-7,19H2,1-3H3,(H,22,25) |
InChI Key |
NQMIVCRRMUPRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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